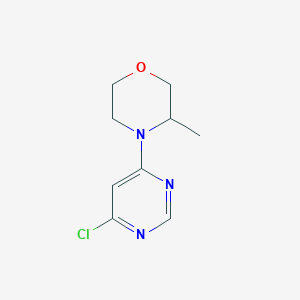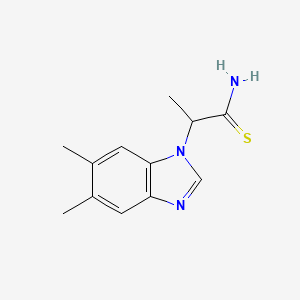
4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline
Vue d'ensemble
Description
“4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline” is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound containing a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties .
Synthesis Analysis
Oxadiazoles can be synthesized by the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by FT-IR, LCMS, and NMR spectral techniques .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline” can be confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .
Chemical Reactions Analysis
The chemical reactions involving “4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline” can be analyzed using various techniques. For instance, the yield of the reaction can be determined, and the product can be characterized using FT-IR, LCMS, and NMR spectral techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline” can be analyzed using various techniques. For instance, the melting point can be determined, and the compound can be characterized using FT-IR, LCMS, and NMR spectral techniques .
Applications De Recherche Scientifique
Fluorescence Studies for Aniline Sensing
Novel thiophene substituted 1,3,4-oxadiazole derivatives, including those related to 4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline, have been studied for their fluorescence quenching properties, particularly for aniline sensing. These studies utilized fluorescence quenching techniques to understand the interactions and internal mechanisms, suggesting the derivatives' potential as favorable media for detecting aniline via fluorescence quenching. This application is significant in environmental monitoring, where aniline detection is critical due to its toxicity and widespread use in industrial processes (Naik, Khazi, & Malimath, 2018).
Antitumor Activity of Fluoroquinolone Derivatives
Research into converting antibacterial fluoroquinolones into antitumor compounds has involved the use of 1,3,4-oxadiazole rings as isosteres. This includes the synthesis of derivatives that could potentially include structures similar to 4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline. Such derivatives have shown significant antitumor activity against cancer cell lines, highlighting the potential of 1,3,4-oxadiazole-containing compounds in cancer therapy (Guoqianga, 2012).
Antimicrobial and Antitubercular Activities
Compounds related to 4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline have been synthesized and evaluated for their antimicrobial activities. These studies found that derivatives exhibit good antitubercular activities, suggesting the potential use of 1,3,4-oxadiazole compounds in developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Antifungal and Apoptotic Effects
The antifungal and apoptotic effects of triazole-oxadiazoles against various Candida species have been studied, indicating that specific derivatives exhibit potent antifungal activities and can induce apoptosis in fungal cells. This research points to the therapeutic potential of oxadiazole derivatives in treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Corrosion Inhibition for Mild Steel
Studies on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid environments have demonstrated that such compounds can serve as effective corrosion inhibitors. This application is relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Ammal, Prajila, & Joseph, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-5-12-13-9(14-5)15-8-4-6(10)2-3-7(8)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWSBBOQPHAAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)



![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)


![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)




![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)